molecular formula C22H26N2O6 B612886 N,N'-Dibenzyloxycarbonyl-D-lysine CAS No. 69677-02-7

N,N'-Dibenzyloxycarbonyl-D-lysine

Cat. No. B612886
CAS RN: 69677-02-7
M. Wt: 414.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Dibenzyloxycarbonyl-D-lysine is a chemical compound with the molecular formula C22H26N2O6 . It is also known by the sequence Z-D-Lys(Z)-OH .


Molecular Structure Analysis

The molecular structure of N,N’-Dibenzyloxycarbonyl-D-lysine consists of 22 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

N,N’-Dibenzyloxycarbonyl-D-lysine has a molecular weight of 414.46. Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

L-lysine Production and Optimization

Strain Development and Fermentation Technologies for L-lysine Production : A review by Félix et al. (2019) presents an overview of the state of the art and patent landscape in the industrial production of L-lysine. It highlights the optimization of fermentation parameters and genetic engineering of Corynebacterium glutamicum and Escherichia coli strains for enhanced L-lysine production, achieving concentrations exceeding 120 g/L. This advancement aids in meeting the demand for L-lysine in food and animal feed sectors, showcasing the application of lysine derivatives in improving amino acid productivity without compromising strain stability (Félix et al., 2019).

Therapeutic Agents and Medical Applications

Reversible Inhibitors of LSD1 in Acute Myeloid Leukemia : Research on LSD1, an enzyme modulated by lysine-specific demethylation, underscores its significance in leukemic stem cell renewal and cancer progression. Mould et al. (2015) review the development of reversible LSD1 inhibitors, contrasting them with irreversible inhibitors, to probe LSD1-mediated pathways and expand therapeutic applications in oncology. This indicates the potential of lysine derivatives in crafting novel cancer therapies (Mould et al., 2015).

Biomedical Materials and Drug Delivery

Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application : Thompson and Scholz (2021) discuss the synthesis and application of highly branched poly(amino acid)s, particularly poly(L-lysine), in biomedical fields. Their properties make them suitable for use as delivery vehicles for genes and drugs. The review elaborates on the potential of these materials in non-viral gene delivery vectors and drug delivery systems, demonstrating the versatility of lysine derivatives in biomedical engineering and therapeutic delivery (Thompson & Scholz, 2021).

Safety and Hazards

The safety data sheets for N,N’-Dibenzyloxycarbonyl-D-lysine are available for reference . These sheets typically provide information on the compound’s hazards, handling procedures, and emergency response guidelines.

properties

IUPAC Name

(2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZXFNUZFTZCFD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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